molecular formula C13H6BrCl2NO3 B14377450 (3-Bromo-2-chloro-5-nitrophenyl)(2-chlorophenyl)methanone CAS No. 90019-34-4

(3-Bromo-2-chloro-5-nitrophenyl)(2-chlorophenyl)methanone

Cat. No.: B14377450
CAS No.: 90019-34-4
M. Wt: 375.0 g/mol
InChI Key: UIAZSOSLCVLZNM-UHFFFAOYSA-N
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Description

(3-Bromo-2-chloro-5-nitrophenyl)(2-chlorophenyl)methanone is an aromatic compound characterized by the presence of bromine, chlorine, and nitro groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-2-chloro-5-nitrophenyl)(2-chlorophenyl)methanone typically involves the reaction of 3-bromo-2-chloro-5-nitrobenzoyl chloride with 2-chlorobenzene in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction temperature is maintained at a moderate level to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-2-chloro-5-nitrophenyl)(2-chlorophenyl)methanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding carboxylic acids.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups.

    Reduction: Formation of (3-Amino-2-chloro-5-nitrophenyl)(2-chlorophenyl)methanone.

    Oxidation: Formation of (3-Bromo-2-chloro-5-nitrobenzoic acid)(2-chlorophenyl)methanone.

Scientific Research Applications

(3-Bromo-2-chloro-5-nitrophenyl)(2-chlorophenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Bromo-2-chloro-5-nitrophenyl)(2-chlorophenyl)methanone involves its interaction with specific molecular targets. The presence of electron-withdrawing groups such as nitro and halogen atoms influences its reactivity and binding affinity to biological molecules. The compound may exert its effects by inhibiting specific enzymes or interacting with cellular receptors, leading to alterations in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3-Bromo-2-chloro-5-nitrophenyl)(2-methylphenyl)methanone
  • (3-Bromo-2-chloro-5-nitrophenyl)(2-fluorophenyl)methanone
  • (3-Bromo-2-chloro-5-nitrophenyl)(2-aminophenyl)methanone

Uniqueness

(3-Bromo-2-chloro-5-nitrophenyl)(2-chlorophenyl)methanone is unique due to the specific arrangement of bromine, chlorine, and nitro groups on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new materials and pharmaceuticals.

Properties

CAS No.

90019-34-4

Molecular Formula

C13H6BrCl2NO3

Molecular Weight

375.0 g/mol

IUPAC Name

(3-bromo-2-chloro-5-nitrophenyl)-(2-chlorophenyl)methanone

InChI

InChI=1S/C13H6BrCl2NO3/c14-10-6-7(17(19)20)5-9(12(10)16)13(18)8-3-1-2-4-11(8)15/h1-6H

InChI Key

UIAZSOSLCVLZNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])Br)Cl)Cl

Origin of Product

United States

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